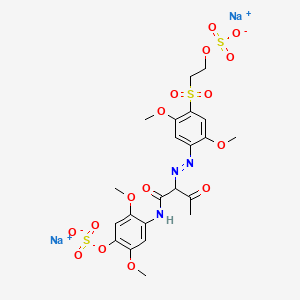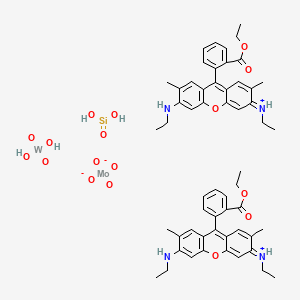
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is a heterocyclic compound that combines the structural features of pyridinone and benzoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives under different conditions. For instance, the reaction between 2-aminophenol and aldehydes in the presence of a base like potassium carbonate (K₂CO₃) and an oxidant such as tert-butyl hydroperoxide (TBHP) can yield benzoxazole derivatives . The reaction conditions often include the use of solvents like methyl cyanide or dimethyl sulfoxide (DMSO) and may involve heating or irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thio groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like K₂CO₃, oxidants like TBHP, and reducing agents like NaBH₄. Reaction conditions often involve the use of solvents such as DMSO or ethanol and may require heating or irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
Scientific Research Applications
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of 2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share structural similarities and have been studied for their antibacterial and other biological activities.
4,4’-Bis(2-benzoxazolyl)stilbene: This compound is known for its fluorescence properties and is used in materials science.
Uniqueness
2(1H)-Pyridinone, 3-amino-4-(2-benzoxazolylthio)-5-methyl- is unique due to its combination of pyridinone and benzoxazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
172469-97-5 |
|---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
3-amino-4-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H11N3O2S/c1-7-6-15-12(17)10(14)11(7)19-13-16-8-4-2-3-5-9(8)18-13/h2-6H,14H2,1H3,(H,15,17) |
InChI Key |
RXZBCMFQHKTVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)




